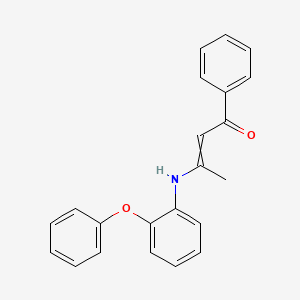

3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one

Description

Properties

CAS No. |

919083-13-9 |

|---|---|

Molecular Formula |

C22H19NO2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

3-(2-phenoxyanilino)-1-phenylbut-2-en-1-one |

InChI |

InChI=1S/C22H19NO2/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3 |

InChI Key |

XJHPBOPVIIGYTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

One of the primary methods for synthesizing 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one is through a condensation reaction between 2-phenoxyaniline and a suitable aldehyde or ketone.

- 2-Phenoxyaniline

- Acetophenone (or similar ketones)

- Acid catalyst (e.g., acetic acid)

- Mix 2-phenoxyaniline with acetophenone in a solvent such as ethanol.

- Add a catalytic amount of acetic acid to the mixture.

- Heat the reaction mixture under reflux for several hours.

- Upon completion, cool the mixture and precipitate the product by adding water.

- Filter and purify the solid product through recrystallization.

Expected Yield: Approximately 60-75% depending on reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient technique to enhance reaction rates and yields.

- 2-Phenoxyaniline

- Acetophenone

- Solvent (e.g., dimethyl sulfoxide)

- Combine 2-phenoxyaniline and acetophenone in a microwave-compatible vessel with dimethyl sulfoxide as solvent.

- Expose the mixture to microwave irradiation for a specified duration (e.g., 10 minutes at 300 W).

- Allow the mixture to cool, then add water to precipitate the product.

- Isolate and purify through recrystallization.

Expected Yield: Approximately 80-90%, showcasing improved efficiency over traditional heating methods.

Comparative Analysis of Methods

The following table summarizes the different preparation methods for 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one, highlighting their yields, reaction times, and conditions.

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Traditional Condensation | 60 - 75 | Several hours | Reflux in ethanol with acid catalyst |

| Microwave-Assisted Synthesis | 80 - 90 | ~10 minutes | Microwave irradiation in DMSO |

Research Findings

Recent studies have demonstrated that modifications in reaction conditions significantly affect both yield and purity:

Catalyst Type: The use of different acid catalysts can enhance reaction rates, with some studies indicating that Lewis acids provide superior yields compared to Brønsted acids.

Solvent Effects: The choice of solvent plays a critical role; polar aprotic solvents like dimethyl sulfoxide have been shown to facilitate better solvation of reactants, leading to higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Methoxy derivative : The tetragonal packing and large unit cell volume (V = 2925.9 ų) correlate with the methoxy group’s moderate steric effects. The dihedral angle of 55.2° between aromatic rings indicates significant torsional strain, mitigated by N–H⋯O interactions .

Biological Activity

3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one is an organic compound notable for its unique structural features, which include a phenylbutenone framework and a 2-phenoxyaniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

The biological activity of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antioxidant properties : Compounds containing phenolic groups can scavenge free radicals, reducing oxidative stress.

- Anticancer activity : Many derivatives of phenylbutenones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Studies

Several studies have documented the biological activities of similar compounds, providing insights into the potential effects of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one:

- Anticancer Properties : A study demonstrated that related compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. This was linked to their ability to modulate signaling pathways associated with cell survival and proliferation.

- Antimicrobial Activity : Research has shown that certain phenylbutenone derivatives possess antimicrobial properties against various pathogens, suggesting a potential application in treating infections .

- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines, thus presenting a therapeutic avenue for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-Aminophenyl)butan-2-one | Butanone derivative | Contains an amino group directly on the butanone |

| 3-Aminophenylbutanone | Butanone derivative | Amino group enhances solubility and reactivity |

| 4-(Phenoxy)aniline | Aniline derivative | Exhibits different biological activities due to substitution |

| 4-Hydroxychalcone | Chalcone derivative | Known for strong antioxidant properties |

The presence of both phenoxy and aniline groups in 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one potentially enhances its reactivity and interaction with biological systems compared to the other compounds listed.

Synthesis and Yield

The synthesis of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one can be achieved through various methods, including:

- Condensation reactions : Utilizing appropriate catalysts can enhance yield.

Research has shown that optimizing reaction conditions can lead to higher yields of this compound, which is crucial for further biological testing.

Future Directions

Given the promising biological activities observed in related compounds, future research should focus on:

- In-depth Mechanistic Studies : Understanding the specific interactions at the molecular level.

- Clinical Trials : Evaluating the safety and efficacy of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one in clinical settings.

- Structure–Activity Relationship (SAR) Studies : Identifying modifications that could enhance its therapeutic profile.

Q & A

Q. What synthetic routes are commonly employed for 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one, and how can purity be optimized?

The compound is synthesized via a multi-step condensation reaction. A typical approach involves reacting 1-phenylbut-2-en-1-one with 2-phenoxyaniline under acidic or basic catalysis. For example, analogous enaminone syntheses use ethanol as a solvent with glacial acetic acid as a catalyst, followed by refluxing for 6–8 hours . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : and NMR in CDCl or DMSO-d identify key functional groups (e.g., enone carbonyl at ~190 ppm, aromatic protons at 6.5–8.0 ppm).

- X-ray crystallography : Resolves bond lengths and angles. For example, in the analogous (Z)-3-(2-aminoanilino)-1-phenylbut-2-en-1-one, the enone C=O bond length is 1.235 Å, and the C-N bond is 1.356 Å .

- IR spectroscopy : Confirms carbonyl stretches (~1650 cm) and N-H bending (~1550 cm).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (using AutoDock Vina) evaluates binding affinities to enzymes like cyclooxygenase-2 (COX-2), leveraging crystal structures from the Protein Data Bank . For instance, the phenoxy group may form π-π interactions with aromatic residues in the active site.

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data across studies?

Discrepancies in bond lengths or angles (e.g., C=O variations of ±0.02 Å) may arise from differences in crystallization solvents or hydrogen bonding. A systematic approach includes:

- Comparing torsion angles (e.g., C8-C9-N2-C10 in analogous compounds ranges from −178.1° to 3.2° ).

- Validating via complementary techniques (e.g., Raman spectroscopy for crystal packing effects).

- Revisiting synthetic conditions to rule out polymorphic forms .

Q. What experimental design considerations are critical for evaluating biological activity?

- In vitro assays : Use cell lines (e.g., HeLa or RAW 264.7 macrophages) with dose-response curves (1–100 μM) and controls (e.g., DMSO vehicle).

- Stability testing : Monitor compound degradation in PBS or cell media over 24–48 hours using LC-MS. Cooling samples to 4°C minimizes organic degradation, as noted in hyperspectral imaging studies .

- Positive/Negative controls : Include known inhibitors (e.g., aspirin for COX-2 assays) to validate assay sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.